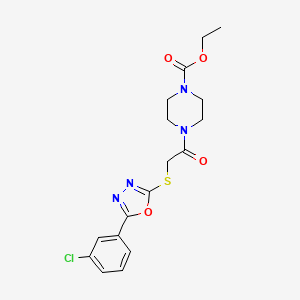![molecular formula C19H19N3O4S2 B2482440 2-(シクロペンチルオキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)イソニコチンアミド CAS No. 2034366-36-2](/img/structure/B2482440.png)
2-(シクロペンチルオキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)イソニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group, a methylsulfonyl-substituted benzo[d]thiazole moiety, and an isonicotinamide group, making it a multifaceted molecule with diverse reactivity and functionality.
科学的研究の応用
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
準備方法
The synthesis of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the cyclopentyloxy group: This can be done through etherification reactions, where the cyclopentanol is reacted with the benzo[d]thiazole derivative.
Formation of the isonicotinamide moiety: This step involves the coupling of isonicotinic acid or its derivatives with the intermediate compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
作用機序
The mechanism of action of 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
類似化合物との比較
Similar compounds to 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide include:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and solvent effects.
2-(benzo[d]thiazol-2-yl)-4-(4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)-phenol: Exhibits aggregation-induced emission and excited-state intramolecular proton transfer.
Functionalized 2-hydrazinobenzothiazole compounds: Used in various applications, including as corrosion inhibitors.
These compounds share structural similarities with 2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide but differ in their specific functional groups and applications, highlighting the uniqueness of each compound.
特性
IUPAC Name |
2-cyclopentyloxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-28(24,25)14-6-7-15-16(11-14)27-19(21-15)22-18(23)12-8-9-20-17(10-12)26-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYNSPJQXUNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)
![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B2482369.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)



![8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

